N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

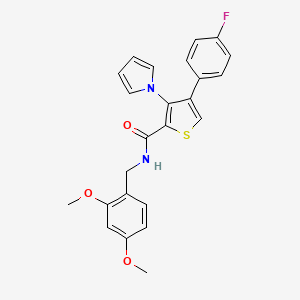

N-(2,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (ID: F423-0355) is a thiophene-based carboxamide derivative characterized by distinct substituents:

- Thiophene core: Substituted at position 4 with a 4-fluorophenyl group and at position 3 with a 1H-pyrrol-1-yl moiety.

- Carboxamide side chain: Linked to a 2,4-dimethoxybenzyl group, contributing to its steric and electronic profile.

- Molecular formula: C₂₃H₁₉FN₂O₃S, with a molecular weight of 422.48 g/mol .

Its structural features, including fluorine and methoxy groups, may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S/c1-29-19-10-7-17(21(13-19)30-2)14-26-24(28)23-22(27-11-3-4-12-27)20(15-31-23)16-5-8-18(25)9-6-16/h3-13,15H,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPWBCWDDMFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2,4-dimethoxybenzyl chloride with 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

Industry: Its unique properties can be harnessed in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the pyrrole and fluorophenyl groups suggests potential binding to enzymes or receptors involved in biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Key Observations :

Halogen Substitution: The 4-fluorophenyl group in the reference compound may offer improved lipophilicity and metabolic stability compared to the 4-chlorophenyl analogue (F423-0461) due to fluorine’s smaller size and higher electronegativity .

Methoxy Group Positioning :

- The 3,4-dimethoxyphenyl variant shifts methoxy groups from the benzyl (2,4-position) to the phenyl ring, altering electronic distribution. Meta-substitution on the fluorophenyl ring may reduce planarity compared to para-substitution, affecting target engagement.

Carboxamide Side Chain :

- Replacement of the dimethoxybenzyl group with a propyl chain (as in ) reduces aromaticity and may decrease π-π stacking interactions, impacting solubility and bioavailability.

Biological Activity

N-(2,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Research has shown that related compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing thiophene rings have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, certain synthesized compounds demonstrated comparable or superior antibacterial activity to established drugs like norfloxacin and chloramphenicol .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| This compound | TBD | TBD |

Antifungal Activity

Similar to its antibacterial effects, the compound's antifungal potential has been explored. Compounds with similar scaffolds were evaluated against Aspergillus niger and Candida albicans, showing promising results. The antifungal activity was assessed using a two-fold serial dilution method, revealing that some derivatives exhibited effective inhibition comparable to fluconazole .

| Compound | Fungal Strain Tested | MIC |

|---|---|---|

| Compound C | A. niger | 64 µg/mL |

| Compound D | C. albicans | 32 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Synthesis and Evaluation of Related Compounds

In a recent study, a series of 4-thiazolidinone derivatives were synthesized and evaluated for their biological activities. Among them, compounds with structural similarities to this compound showed significant antibacterial and antifungal activities against various strains .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on thiophene-based compounds to determine the influence of different substituents on biological activity. It was observed that modifications at the thiophene ring significantly affected potency against bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.